molecular formula C18H19N3O5 B10871676 Ethyl 5-[({[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}amino)methyl]-1,2-oxazole-3-carboxylate

Ethyl 5-[({[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}amino)methyl]-1,2-oxazole-3-carboxylate

Cat. No.: B10871676
M. Wt: 357.4 g/mol
InChI Key: DNZKPVACHXNRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-[({[4-(4-METHOXYPHENYL)-5-ISOXAZOLYL]METHYL}AMINO)METHYL]-3-ISOXAZOLECARBOXYLATE is a complex organic compound featuring multiple functional groups, including isoxazole and methoxyphenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[({[4-(4-METHOXYPHENYL)-5-ISOXAZOLYL]METHYL}AMINO)METHYL]-3-ISOXAZOLECARBOXYLATE typically involves multi-step organic reactionsThe final step often involves esterification to introduce the ethyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[({[4-(4-METHOXYPHENYL)-5-ISOXAZOLYL]METHYL}AMINO)METHYL]-3-ISOXAZOLECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

ETHYL 5-[({[4-(4-METHOXYPHENYL)-5-ISOXAZOLYL]METHYL}AMINO)METHYL]-3-ISOXAZOLECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-[({[4-(4-METHOXYPHENYL)-5-ISOXAZOLYL]METHYL}AMINO)METHYL]-3-ISOXAZOLECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The isoxazole and methoxyphenyl groups play a crucial role in these interactions, contributing to the compound’s specificity and potency .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives and methoxyphenyl-containing molecules. Examples are:

Uniqueness

ETHYL 5-[({[4-(4-METHOXYPHENYL)-5-ISOXAZOLYL]METHYL}AMINO)METHYL]-3-ISOXAZOLECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and application development .

Properties

Molecular Formula

C18H19N3O5

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 5-[[[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]methylamino]methyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C18H19N3O5/c1-3-24-18(22)16-8-14(25-21-16)9-19-11-17-15(10-20-26-17)12-4-6-13(23-2)7-5-12/h4-8,10,19H,3,9,11H2,1-2H3

InChI Key

DNZKPVACHXNRLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CNCC2=C(C=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.